molecular formula C16H17Br2NO2 B1682078 9-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide CAS No. 71636-62-9

9-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

Cat. No.: B1682078
CAS No.: 71636-62-9
M. Wt: 415.12 g/mol
InChI Key: NYAMJPQXUKPMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SKF-80723 Hydrobromide is a chemical compound known for its role as a D1 receptor agonist. It is primarily used in scientific research to study the effects of dopamine receptor activation. The compound has been shown to potentiate the contralateral circling induced by quinpirole in rats with a unilateral 6-hydroxydopamine lesion of the medial forebrain bundle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SKF-80723 Hydrobromide involves multiple steps, starting from the appropriate benzazepine precursor. The reaction conditions typically include the use of hydrobromic acid to form the hydrobromide salt. The exact synthetic route and conditions can vary, but generally involve:

    Formation of the benzazepine core: This step involves the cyclization of a suitable precursor to form the benzazepine structure.

    Bromination: Introduction of the bromine atom at the desired position on the benzazepine ring.

    Hydrobromide salt formation: Treatment with hydrobromic acid to form the hydrobromide salt of the compound.

Industrial Production Methods

Industrial production methods for SKF-80723 Hydrobromide are not widely documented, as the compound is primarily used for research purposes. Custom synthesis services are often employed to produce the compound in the required quantities .

Chemical Reactions Analysis

Types of Reactions

SKF-80723 Hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the benzazepine ring.

    Substitution: The bromine atom on the benzazepine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzazepine derivatives .

Scientific Research Applications

SKF-80723 Hydrobromide has a wide range of applications in scientific research, including:

Mechanism of Action

SKF-80723 Hydrobromide exerts its effects by acting as an agonist at D1 dopamine receptors. The activation of these receptors leads to the stimulation of adenylate cyclase activity, resulting in increased levels of cyclic AMP (cAMP). This signaling pathway is involved in various physiological processes, including motor control and cognitive function. The compound’s ability to potentiate the effects of quinpirole in animal models highlights its role in modulating dopaminergic signaling .

Comparison with Similar Compounds

Similar Compounds

    SKF 38393: Another D1 receptor agonist with a similar benzazepine structure.

    SKF 75670: A methylated analogue of SKF 38393.

    SKF 83959: A chlorinated and methylated analogue with distinct pharmacological properties.

    SKF 83565: A chlorinated and methylated analogue with unique receptor binding characteristics.

    SKF 82958: A chlorinated and propylated analogue with potent D1 receptor agonist activity.

Uniqueness

SKF-80723 Hydrobromide is unique due to its specific bromination pattern on the benzazepine ring, which contributes to its distinct pharmacological profile. Its ability to potentiate the effects of quinpirole in animal models sets it apart from other D1 receptor agonists, making it a valuable tool in neuroscience research .

Properties

CAS No.

71636-62-9

Molecular Formula

C16H17Br2NO2

Molecular Weight

415.12 g/mol

IUPAC Name

9-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

InChI

InChI=1S/C16H16BrNO2.BrH/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20;/h1-5,8,13,18-20H,6-7,9H2;1H

InChI Key

NYAMJPQXUKPMIX-UHFFFAOYSA-N

SMILES

C1CNCC(C2=CC(=C(C(=C21)Br)O)O)C3=CC=CC=C3.Br

Canonical SMILES

C1CNCC(C2=CC(=C(C(=C21)Br)O)O)C3=CC=CC=C3.Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SKF-80723 HBr;  SKF 80723 HBr;  SKF80723 HBr;  SKF-80723 Hydrobromide;  SKF80723 Hydrobromide;  SKF 80723 Hydrobromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 2
Reactant of Route 2
9-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 3
9-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 4
9-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 5
9-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 6
9-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

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